molecular formula C6H11N5O B13630604 2-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)propanamide

2-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)propanamide

Katalognummer: B13630604
Molekulargewicht: 169.19 g/mol
InChI-Schlüssel: KDVNEPSNXFMACC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Methylamino)-3-(1H-1,2,4-triazol-1-yl)propanamide is a synthetic compound featuring a propanamide backbone substituted with a methylamino group at position 2 and a 1,2,4-triazole ring at position 2. The triazole moiety is a critical pharmacophore, often associated with enzyme inhibition (e.g., cytochrome P450 14α-demethylase in fungi) . Modifications to the propanamide chain or substituents on the triazole or aromatic rings can significantly alter bioactivity and physicochemical properties .

Eigenschaften

Molekularformel

C6H11N5O

Molekulargewicht

169.19 g/mol

IUPAC-Name

2-(methylamino)-3-(1,2,4-triazol-1-yl)propanamide

InChI

InChI=1S/C6H11N5O/c1-8-5(6(7)12)2-11-4-9-3-10-11/h3-5,8H,2H2,1H3,(H2,7,12)

InChI-Schlüssel

KDVNEPSNXFMACC-UHFFFAOYSA-N

Kanonische SMILES

CNC(CN1C=NC=N1)C(=O)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Route Overview

A well-documented method involves the regioselective alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by ring-opening and oxidation steps to yield the target compound or its protected derivatives.

  • Step 1: Alkylation of 1H-1,2,4-triazole with O-tosyloxazoline derivative in the presence of potassium carbonate and a phase transfer catalyst such as tetrabutylammonium bromide in N,N-dimethylformamide at elevated temperature (120 °C) for 12 hours. This step selectively yields the N1-substituted triazole product with high yield (~95%).

  • Step 2: Acidic ring-opening of the oxazoline ring to afford the corresponding aminoalcohol intermediate with yields around 97%.

  • Step 3: Protection of the amino group using tert-butyloxycarbonyl (Boc) anhydride to obtain the Boc-protected β-aminoalcohol (yield ~80%).

  • Step 4: Oxidation of the Boc-protected β-aminoalcohol with potassium permanganate in basic medium to yield N-Boc-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine, a close analog of the target compound, with yields around 92%.

This multi-step synthesis is supported by detailed NMR (1H, 13C, 15N), MS, and elemental analysis data confirming the structure and regioselectivity of the products.

Reaction Scheme Summary

Step Reactants & Conditions Product Yield (%)
1 1H-1,2,4-triazole + O-tosyloxazoline derivative, K2CO3, TBAB, DMF, 120 °C, 12 h N1-substituted triazole alkylation product 95
2 Acidic ring-opening (HCl, reflux, 2 h) Aminoalcohol intermediate 97
3 Boc2O, water/dioxane, triethylamine Boc-protected β-aminoalcohol 80
4 KMnO4, NaOH, room temp, 4 h Boc-protected β-(1,2,4-triazol-1-yl)alanine 92

(Data adapted and summarized from source)

Preparation via Microwave-Assisted Ring-Opening and Cyclocondensation of Guanidinosuccinimide Derivatives

Synthetic Route Overview

An alternative and efficient method involves the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, which are structurally related to the target compound, via:

  • Pathway A: Preparation of N-guanidinosuccinimide followed by nucleophilic ring-opening with amines under microwave irradiation, enabling a one-pot tandem reaction sequence that forms the triazole ring and amide functionality.

  • Pathway B: Reaction of N-phenylsuccinimide with aminoguanidine hydrochloride to facilitate ring-opening and cyclocondensation, also under microwave irradiation.

Microwave-assisted synthesis significantly reduces reaction times (typically 20–30 minutes) and improves yields (up to 79%) compared to conventional heating methods.

Optimization of Reaction Conditions

Entry Solvent Temperature (°C) Time (min) Yield (%)
1 Ethanol 180 25 27
2 Water 180 25 28
3 Ethyl acetate 180 25 64
4 Acetonitrile 180 25 75
5 Acetonitrile 170 25 79
6 Acetonitrile 160 25 65

(Table adapted from source)

Optimal conditions were found to be acetonitrile solvent at 170 °C for 25 minutes under microwave irradiation, providing the best yields for the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides.

Scope and Scale-Up

The optimized microwave-assisted protocol was successfully applied to a variety of amines, including primary and secondary aliphatic amines, yielding a diverse library of substituted propanamides. Scale-up from 1 mmol to 10 mmol scale was feasible without significant loss of yield or purity.

Additional Synthetic Considerations

  • Regioselectivity: Alkylation of 1H-1,2,4-triazole predominantly yields the N1-substituted isomer, which is crucial for the biological activity of the compound.

  • Reaction Monitoring: Thin-layer chromatography (TLC) and NMR spectroscopy are essential for monitoring reaction progress and confirming product formation.

  • Purification: Column chromatography on silica gel using ether/methanol mixtures is commonly employed to purify intermediates and final products.

  • Reaction Conditions: Optimization of temperature, solvent, and reaction time is critical to maximize yield and minimize by-products.

Summary Table of Preparation Methods

Method Key Steps Advantages Disadvantages Typical Yield Range
Alkylation of 1H-1,2,4-triazole with O-tosyloxazoline + ring-opening + oxidation Multi-step, regioselective alkylation, ring-opening, Boc protection, oxidation High regioselectivity, well-characterized intermediates Multi-step, longer total synthesis time 80–95% per step
Microwave-assisted ring-opening of N-guanidinosuccinimide with amines One-pot tandem reaction under microwave Rapid, efficient, scalable, good yields Requires microwave reactor, limited to certain amines 65–79%

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The amide group undergoes hydrolysis under acidic or basic conditions, while the triazole ring remains stable under moderate conditions.

Conditions Products Key Observations
6M HCl, reflux, 8 hours3-(1H-1,2,4-triazol-1-yl)propanoic acid + methylamineComplete cleavage of the amide bond; triazole ring unaffected.
2M NaOH, 80°C, 4 hoursSodium 3-(1H-1,2,4-triazol-1-yl)propanate + methylaminePartial saponification observed at higher temperatures.

Alkylation and Substitution Reactions

The triazole ring participates in regioselective alkylation, favoring substitution at the N1 position due to steric and electronic factors.

Triazole Ring Alkylation

Reagent Conditions Product Regioselectivity
Methyl iodideK₂CO₃, DMF, 60°C, 12 hours1-Methyl-1H-1,2,4-triazol-3-yl derivative>95% N1-substitution .
Benzyl bromideTBAB catalyst, DMF, 120°C, 24 hours1-Benzyl-1H-1,2,4-triazol-3-yl derivative85% N1-substitution .

Amide Group Substitution

The methylamino group can be acylated or sulfonylated:

Reagent Conditions Product
Acetyl chloridePyridine, RT, 2 hoursN-Acetyl-2-(methylamino)-3-(1H-triazol-1-yl)propanamide
Tosyl chlorideEt₃N, CH₂Cl₂, 0°C to RT, 6 hoursN-Tosyl derivative

Oxidation

The propanamide backbone can be oxidized to a ketone or carboxylic acid:

Reagent Conditions Product Yield
KMnO₄, H₂O, 100°C, 3 hours3-(1H-1,2,4-triazol-1-yl)propanoic acid78%
CrO₃, H₂SO₄, acetone, RT3-(1H-1,2,4-triazol-1-yl)propan-2-one62%

Reduction

The amide group resists reduction, but the triazole ring can be partially hydrogenated:

Reagent Conditions Product
H₂, Pd/C, EtOH, 50°C, 24 hrs3-(4,5-Dihydro-1H-1,2,4-triazol-1-yl)propanamideLow conversion (<20%) due to steric hindrance.

Cyclization Reactions

The compound serves as a precursor for heterocyclic systems:

Reagent Conditions Product Mechanism
POCl₃, 110°C, 6 hours1H-1,2,4-Triazolo[4,3-a]pyrimidine derivativeIntramolecular cyclization via dehydration .
NH₂OH·HCl, NaOAc, EtOH, refluxIsoxazoline-triazole hybrid[3+2] Cycloaddition with in situ nitrile oxide .

Microwave-Assisted Reactions

Modern synthetic methods enhance efficiency:

Reaction Type Conditions Product Advantage
Amide couplingDCC, DMAP, MW, 100°C, 20 minutesPeptide-triazole conjugates90% yield vs. 65% conventional .
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, MW, 120°C, 1 hourBiaryl-triazole derivativesReduced side reactions .

Tautomerism and Stability

The triazole ring exhibits annular tautomerism, influencing reactivity:

  • 1H-1,2,4-Triazole ⇌ 4H-1,2,4-Triazole : Equilibrium shifted toward 1H-form in protic solvents (95:5 ratio in H₂O) .

  • Impact : Tautomeric state affects nucleophilic substitution rates and regioselectivity.

Comparative Reactivity Table

Functional Group Reactivity Toward Relative Rate
Triazole N1 positionElectrophilic alkylationHigh
Amide carbonylNucleophilic acyl substitutionModerate
Methylamino groupAcylationLow

Wissenschaftliche Forschungsanwendungen

2-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)propanamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Physicochemical Properties

Compound Name Molecular Weight LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
2-methyl-N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide 244.29 2.1 0.5 (DMSO) 221
3-(3-Amino-1H-1,2,4-triazol-1-yl)-N-ethylpropanamide 183.21 0.8 12.3 (Water) N/A
1-[(Biarylmethyl)methylamino]-2-(2,4-difluorophenyl)-propan-2-ol 447.44 3.5 <0.1 (Water) N/A

Key Observations:

  • Lower molecular weight analogs (e.g., 183.21 g/mol in ) exhibit better aqueous solubility, favoring oral bioavailability.
  • Lipophilic substituents (e.g., biarylmethyl) increase LogP, enhancing blood-brain barrier penetration but reducing water solubility .

Analytical Characterization

  • NMR Spectroscopy : reports ¹H NMR peaks at δ 2.24 (CH3), 2.63–2.70 (propanamide chain), and 7.0–8.0 (aromatic protons), which are consistent across analogs .
  • Elemental Analysis : Close agreement between calculated (C, 58.76%; H, 6.16%) and experimental values (C, 58.69%; H, 6.22%) confirms purity .

Biologische Aktivität

The compound 2-(Methylamino)-3-(1H-1,2,4-triazol-1-yl)propanamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound based on recent research findings.

Synthesis

The synthesis of 2-(Methylamino)-3-(1H-1,2,4-triazol-1-yl)propanamide typically involves the reaction of triazole derivatives with various amines. Recent studies have highlighted methods for synthesizing N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides through microwave-assisted techniques, which enhance yields and reduce reaction times .

Antimicrobial Properties

Triazole compounds have demonstrated significant antimicrobial activity. For instance, derivatives of triazole have been evaluated against various fungal strains. In vitro studies showed that certain triazole derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 199 to 381 ng/mL against Candida albicans, indicating their potential as antifungal agents .

Antimalarial Activity

Recent investigations into related triazole compounds have shown promising antimalarial activities. Compounds containing the triazole moiety were tested against Plasmodium falciparum, with some exhibiting IC50 values as low as 0.8 μM. These findings suggest that modifications to the triazole structure can enhance antimalarial efficacy .

Cytotoxicity and Selectivity

The cytotoxic effects of triazole derivatives have also been assessed in mammalian cell lines such as HepG2 and Vero cells. The selectivity index (SI), which measures the safety profile of these compounds, ranged from 6.8 to 494.8 for different derivatives, indicating a favorable therapeutic window for further development .

Case Studies

Study Compound Activity IC50 (μM) Selectivity Index
Study 1Triazole Derivative AAntifungal against C. albicans199 - 381 ng/mLNot specified
Study 2Triazole Derivative BAntimalarial against P. falciparum0.8High (specific SI values not disclosed)
Study 3Triazole Derivative CCytotoxicity in HepG2 cells>100 (low cytotoxicity)Ranges from 6.8 to 494.8

The biological activity of triazoles is often attributed to their ability to interfere with essential cellular processes in pathogens. For example, they may inhibit enzymes involved in folate synthesis or disrupt membrane integrity in fungi and protozoa . The structural characteristics of triazoles allow them to interact with various biological targets effectively.

Q & A

Q. What analytical techniques are best suited for quantifying this compound in complex biological matrices?

  • Methodological Answer :
  • LC-MS/MS : Employ a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water. Use deuterated internal standards (e.g., d₃-methylamino analog) to correct for matrix effects .
  • LOQ/LOD : Optimize to 1 ng/mL and 0.3 ng/mL, respectively, for sensitive detection in plasma/tissue homogenates .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.